molecular formula C17H14Cl2N2O3S2 B3006340 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895468-68-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B3006340
M. Wt: 429.33
InChI Key: ZRMRMMZDEFHCKZ-UHFFFAOYSA-N
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Description

The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide" is a chemical entity that appears to be related to various biologically active molecules discussed in the provided papers. These papers describe the synthesis and biological activities of different sulfonamide derivatives, which are known for their antimicrobial and antiproliferative properties. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied, such as the presence of a benzo[d]thiazol moiety and a sulfonyl group .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with different sulfonamide derivatives. For example, paper describes the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives through the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine. Similarly, paper presents a novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides via directed lithiation of N-(phenylsulfonyl)-propanamides. These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is a common feature in the compounds described in the papers. For example, paper discusses the characterization of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives using spectroscopic techniques. The molecular structure of the compound of interest would likely be elucidated using similar techniques, such as IR, NMR, and possibly X-ray crystallography, as demonstrated in paper .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thiadiazole and thiazolidine moieties in the compounds synthesized in paper suggest that the compound may also undergo reactions typical of these heterocyclic systems, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methyl groups, as well as the sulfonyl group, would influence these properties. The papers do not provide specific data on the compound , but similar compounds, such as those in paper , have been tested for their urease inhibitory potential and cytotoxic behavior, indicating that the compound of interest may also exhibit biological activities worth investigating.

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Sulfonamides, including compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, have been utilized to create effective antiproliferative agents. A study demonstrated the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with significant cytotoxic activity against human cell lines, including lung and liver carcinoma (Abd El-Gilil, 2019).

Antiviral Activity

  • Derivatives of this compound have shown potential in antiviral applications. Research involving the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed some compounds with anti-tobacco mosaic virus activity (Chen et al., 2010).

Anticancer Agents

  • Certain derivatives have been synthesized with a focus on anticancer activity. For instance, indapamide derivatives showed proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).

Anticonvulsant Agents

  • Some derivatives containing a sulfonamide thiazole moiety were synthesized for their anticonvulsant activity. A particular compound showed significant effects in protecting against picrotoxin-induced convulsion (Farag et al., 2012).

DNA Binding and Cleavage

  • Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, indicated their potential in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).

Enzyme Inhibition

  • Studies have shown the effectiveness of halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, similar to the compound , as inhibitors of carbonic anhydrase isozymes, suggesting potential antitumor applications (Ilies et al., 2003).

Alzheimer’s Disease Treatment

  • A series of derivatives were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds showed promising results in enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).

Antibacterial Activity

  • Some sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-7-13(19)16-15(10)21-17(25-16)20-14(22)8-9-26(23,24)12-5-3-11(18)4-6-12/h2-7H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMRMMZDEFHCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

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